3-(Methyl((4-methylthiazol-2-yl)methyl)amino)butanenitrile
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Overview
Description
3-(Methyl((4-methylthiazol-2-yl)methyl)amino)butanenitrile is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methyl((4-methylthiazol-2-yl)methyl)amino)butanenitrile typically involves the reaction of 4-methylthiazol-2-amine with other organic reagents under controlled conditions. One common method involves the reaction of 4-methylthiazol-2-amine with an appropriate alkylating agent in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-(Methyl((4-methylthiazol-2-yl)methyl)amino)butanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-(Methyl((4-methylthiazol-2-yl)methyl)amino)butanenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-(Methyl((4-methylthiazol-2-yl)methyl)amino)butanenitrile involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Methylthiazol-2-amine: A precursor in the synthesis of 3-(Methyl((4-methylthiazol-2-yl)methyl)amino)butanenitrile.
Thiazole: The parent compound of the thiazole ring system.
Sulfathiazole: An antimicrobial drug containing a thiazole ring
Uniqueness
This compound is unique due to its specific structure, which combines a thiazole ring with a butanenitrile moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other thiazole derivatives .
Properties
Molecular Formula |
C10H15N3S |
---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
3-[methyl-[(4-methyl-1,3-thiazol-2-yl)methyl]amino]butanenitrile |
InChI |
InChI=1S/C10H15N3S/c1-8-7-14-10(12-8)6-13(3)9(2)4-5-11/h7,9H,4,6H2,1-3H3 |
InChI Key |
SXMIAXHJGVJLBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CN(C)C(C)CC#N |
Origin of Product |
United States |
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